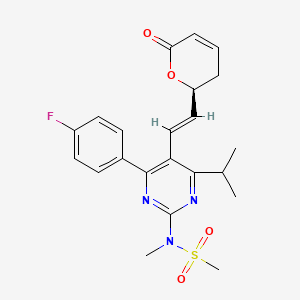

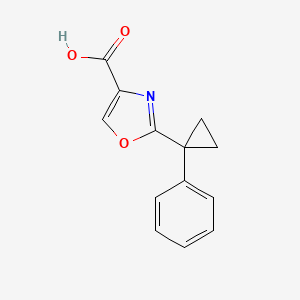

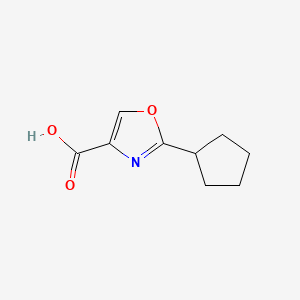

![molecular formula C19H27N5O5S B568974 Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate CAS No. 1621083-43-9](/img/structure/B568974.png)

Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The structure suggests the presence of an aminophenyl group (aniline derivative), a pyrazine ring (a six-membered ring with two nitrogen atoms), and a tert-butyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, carbamates are typically synthesized through the reaction of alcohols with isocyanates. In the case of tert-butyl carbamates, they are often used in the synthesis of N-Boc-protected anilines .Chemical Reactions Analysis

Carbamates, including tert-butyl carbamates, are known to participate in a variety of chemical reactions. For example, they have been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Carbamates, for example, often have moderate polarity due to the presence of the carbamate group .Scientific Research Applications

Chemical Reactions and Catalysis

Sulphonated resins have been investigated for their role in the synthesis of methyl tert-butyl ether (MTBE), an important anti-knocking additive in gasoline. This research focuses on the environmental and stability concerns associated with current catalysts and explores heteropoly acids (HPA) like dodecatungstosilicic acid H4SiW12O40 (HSiW) as prospective alternatives. The study discusses the catalytic reaction mechanism, kinetic measurements, and the effect of different oxide supports on catalytic activity, emphasizing the search for environmentally friendly and stable catalysts for MTBE synthesis (Bielański et al., 2003).

Environmental Impacts and Biodegradation

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, highlighting the microbial capacity to degrade ETBE under aerobic conditions through various intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). This review also discusses the genes facilitating ETBE transformation, emphasizing the potential for natural attenuation and enhanced bioremediation strategies (Thornton et al., 2020).

Synthesis and Applications of Related Compounds

The synthesis of N-heterocycles using chiral sulfinamides, particularly tert-butanesulfinamide, has been explored for its role in the stereoselective synthesis of amines and their derivatives. This review covers methodologies for synthesizing piperidines, pyrrolidines, azetidines, and their fused derivatives, showcasing the importance of sulfinamides in the creation of structurally diverse and therapeutically relevant compounds (Philip et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a complex organic molecule that may interact with various proteins or enzymes in the body .

Mode of Action

Based on its structure, it may interact with its targets through hydrogen bonding, ionic interactions, or hydrophobic interactions .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Without specific target information, it’s challenging to predict the exact pathways it may influence .

Pharmacokinetics

Based on its molecular weight (20826 g/mol) and predicted properties such as melting point (109-114 °C) and density (1152±006 g/cm3), it may have moderate bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability .

properties

IUPAC Name |

tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O5S/c1-19(2,3)29-18(25)21-11-5-6-14-12-22-16(17(23-14)28-4)24-30(26,27)15-9-7-13(20)8-10-15/h7-10,12H,5-6,11,20H2,1-4H3,(H,21,25)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVIYPQEJIVJJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

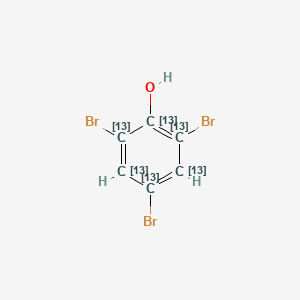

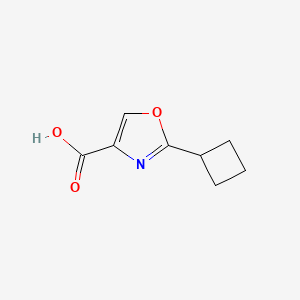

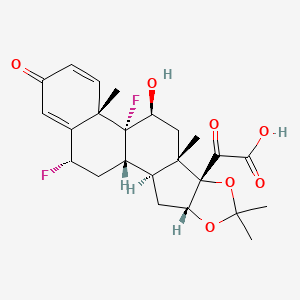

![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)